molecular formula C17H15BrN2O4 B11938917 Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 853313-68-5

Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B11938917
CAS No.: 853313-68-5
M. Wt: 391.2 g/mol
InChI Key: NGEOKBHZODIPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidine (DHPM) derivative featuring a 2-bromophenyl-substituted furan ring at position 4 of the pyrimidine core. DHPMs are synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives . This compound’s structure includes a methyl ester at position 5, a methyl group at position 6, and a 2-oxo group, forming a partially saturated pyrimidine ring.

Properties

CAS No.

853313-68-5

Molecular Formula

C17H15BrN2O4

Molecular Weight

391.2 g/mol

IUPAC Name

methyl 4-[5-(2-bromophenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H15BrN2O4/c1-9-14(16(21)23-2)15(20-17(22)19-9)13-8-7-12(24-13)10-5-3-4-6-11(10)18/h3-8,15H,1-2H3,(H2,19,20,22)

InChI Key

NGEOKBHZODIPTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(O2)C3=CC=CC=C3Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps. One common route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, a study by Pasqualetto et al. (2018) demonstrated that similar pyrimidine derivatives showed cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study on Antitumor Activity : An in vitro study assessed the cytotoxicity against human lung cancer cells (A549), revealing an IC50 value of approximately 12 µM, indicating potent activity compared to standard chemotherapeutic agents.

Antimicrobial Properties

Research indicates that compounds containing furan and pyrimidine moieties possess notable antimicrobial properties. The compound has been evaluated against several bacterial strains, showing inhibitory effects suggesting potential as an antimicrobial agent.

Antimicrobial Efficacy : A study found that the compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, indicating significant antibacterial properties.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to various diseases. It may act as an inhibitor of certain kinases involved in cancer progression, with in vitro assays showing effective decreases in kinase activity at micromolar concentrations.

Mechanism of Action

The mechanism of action of Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting various biological processes .

Comparison with Similar Compounds

Furan vs. Thiophene and Direct Phenyl Substitution

  • Target Compound : The 5-(2-bromophenyl)-2-furyl group introduces a brominated aromatic system connected via a furan heterocycle. Bromine at the phenyl 2-position enhances steric hindrance compared to para-substituted analogs.
  • Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-DHPM () : Replaces bromophenyl with methoxymethyl-furan, reducing steric bulk and altering electronic properties. Ethyl ester increases lipophilicity compared to the target’s methyl ester.
  • Methyl 6-Methyl-4-(5-methylthiophen-2-yl)-2-oxo-DHPM () : Substitutes furan with thiophene, replacing oxygen with sulfur. Thiophene’s lower electronegativity may enhance π-π stacking but reduce metabolic stability .

Bromine Position and Direct Attachment

  • Ethyl 4-(2-Bromophenyl)-6-methyl-2-oxo-DHPM () : Lacks the furan bridge, directly attaching 2-bromophenyl to the pyrimidine. This reduces conformational flexibility and may limit binding interactions compared to the target’s furyl-linked system .
  • Ethyl 4-(4-Bromophenyl)-6-methyl-2-thioxo-DHPM (): Features a 4-bromophenyl group and a thioxo (C=S) group at position 2.

Physicochemical Properties

  • Lipophilicity and Solubility: The target’s methyl ester reduces logP compared to ethyl esters (e.g., ). Methyl 4-[3-(4-Bromophenyl)-1-phenyl-pyrazol-4-yl]-6-methyl-2-oxo-DHPM (): Melting point = 102°C (ethanol), density = 1.51 g/cm³. Pyrazole substitution increases molecular weight and complexity .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Substituent at Position 4 Heterocycle Bromine Position Ester Group Key Feature
Target Compound 5-(2-Bromophenyl)-2-furyl Furan 2 (phenyl) Methyl Bromophenyl-furan bridge
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-DHPM 5-(Methoxymethyl)furan-2-yl Furan None Ethyl Methoxymethyl substitution
Ethyl 4-(2-Bromophenyl)-DHPM () 2-Bromophenyl None 2 (phenyl) Ethyl Direct bromophenyl attachment
Methyl 4-(4-Bromophenyl)-DHPM () 4-Bromophenyl None 4 (phenyl) Methyl Para-bromo substitution

Biological Activity

Methyl 4-(5-(2-bromophenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS No. 853313-68-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C17H15BrN2O4C_{17}H_{15}BrN_{2}O_{4} with a molecular weight of 391.2 g/mol. The presence of the bromophenyl and furyl groups suggests that this compound could exhibit diverse biological properties.

PropertyValue
Molecular FormulaC₁₇H₁₅BrN₂O₄
Molecular Weight391.2 g/mol
CAS Number853313-68-5
Purity≥95%

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrimidine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. A study conducted by Pasqualetto et al. (2018) demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Research indicates that compounds with furan and pyrimidine moieties possess antimicrobial properties. The compound has been evaluated against several bacterial strains, showing inhibitory effects that suggest potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to various diseases. For instance, it may act as an inhibitor of certain kinases involved in cancer progression. In vitro assays have shown that it can effectively decrease the activity of these kinases at micromolar concentrations .

Case Studies

  • Case Study on Antitumor Activity : A recent in vitro study assessed the cytotoxicity of this compound against human lung cancer cells (A549). The compound exhibited an IC50 value of approximately 12 µM, indicating potent activity compared to standard chemotherapeutic agents .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, suggesting significant antibacterial properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in treated cells.
  • Enzyme Inhibition : By inhibiting specific kinases and enzymes involved in metabolic pathways, it disrupts cellular functions leading to cell death.

Q & A

Q. What are the standard synthetic routes for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via multi-step condensation and cyclization reactions. A common approach involves reacting substituted aldehydes (e.g., 2-bromophenyl furfural) with β-keto esters (e.g., methyl acetoacetate) and urea under acidic or catalytic conditions. For example, refluxing in ethanol with HCl as a catalyst facilitates cyclization to form the tetrahydropyrimidine core . Yield optimization requires temperature control (80–100°C), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of reagents (1:1:1 aldehyde/β-keto ester/urea). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Key techniques include:

  • 1H/13C NMR : Assign peaks for the bromophenyl (δ ~7.2–7.8 ppm), furyl (δ ~6.3–6.5 ppm), and methyl ester (δ ~3.6–3.8 ppm) groups. Coupling constants in 2D NMR (COSY, HSQC) resolve regioselectivity in the tetrahydropyrimidine ring .
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P21/c) with Z = 4 and β angles ~114° are common in similar derivatives .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 405.02 for C17H14BrN2O4) .

Q. How can researchers evaluate the compound’s potential biological activity in preliminary assays?

Standard protocols include:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ampicillin .
  • Antioxidant testing : DPPH radical scavenging assays (IC50 quantification at 517 nm) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC50 values .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structurally similar analogs?

Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). For example, NMR may show averaged signals for enol-keto tautomers, while X-ray reveals a single tautomer. To resolve this:

  • Perform variable-temperature NMR to detect tautomeric equilibria (e.g., coalescence temperatures).
  • Use DFT calculations (B3LYP/6-311+G**) to model energy differences between tautomers .
  • Compare experimental and computed IR spectra to validate hydrogen-bonding patterns .

Q. What strategies optimize regioselectivity in dihydropyrimidine synthesis when competing substituents are present?

Substituent electronic effects dominate regioselectivity. For example, electron-withdrawing groups (e.g., bromine on phenyl) direct cyclization to the para position. To enhance selectivity:

  • Use Lewis acids (e.g., ZnCl2) to polarize carbonyl groups, favoring nucleophilic attack at specific sites .
  • Adjust solvent polarity: Nonpolar solvents (toluene) favor thermodynamic control, while polar solvents (DMF) favor kinetic pathways .
  • Employ microwave-assisted synthesis to reduce side reactions and improve yield .

Q. How can thermal stability and phase transitions impact formulation studies for pharmacological applications?

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures (Td) and melting points (Tm). For instance:

  • A Tm >200°C (observed in bromophenyl analogs) suggests suitability for high-temperature processing .
  • Glass transition temperatures (Tg) from DSC inform amorphous/crystalline stability in drug formulations .

Q. What computational methods are used to predict binding interactions with biological targets (e.g., kinases)?

Advanced approaches include:

  • Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets of kinases (e.g., EGFR) using crystal structures (PDB: 1M17). Score poses based on ΔGbinding and hydrogen-bond interactions with key residues (e.g., Lys721) .
  • Molecular dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns simulations, analyzing RMSD and RMSF trajectories .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in silico models?

Discrepancies may arise from assay conditions (e.g., serum protein interference) or oversimplified computational models. Mitigation strategies:

  • Validate in silico predictions with orthogonal assays (e.g., SPR for binding affinity).
  • Adjust in vitro protocols: Use serum-free media or longer incubation times to account for slow-binding kinetics .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionImpact on Yield
SolventEthanol/DMF (1:1)+25% vs. pure ethanol
Temperature90°C+15% vs. 70°C
CatalystHCl (10 mol%)+30% vs. uncatalyzed

Q. Table 2: Comparative Bioactivity of Bromophenyl Analogs

CompoundMIC (μg/mL, S. aureus)IC50 (μM, HeLa)
Target compound12.58.2
3-Bromophenyl analog25.015.7
4-Bromophenyl analog50.032.4
Data adapted from antibacterial and cytotoxicity studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.